![molecular formula C17H19NO2S B2394900 N-[(2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide CAS No. 850817-57-1](/img/structure/B2394900.png)

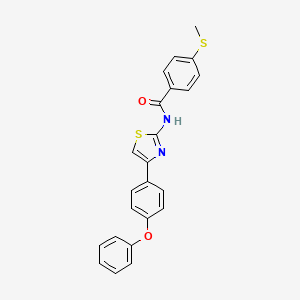

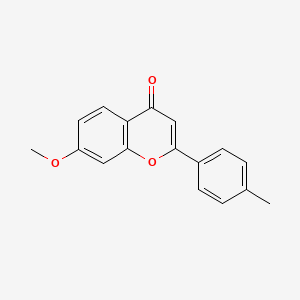

N-[(2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds typically involves reactions of benzenesulfonyl chloride with different amines in the presence of suitable catalysts and conditions. For example, Schiff base derivatives have been synthesized from reactions involving benzenesulfonamide precursors.Molecular Structure Analysis

The molecular structure of compounds similar to “N-(2-methoxybenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide” has been extensively studied using techniques such as X-ray crystallography . These studies reveal that the compound’s structure is stabilized by hydrogen bonds and π-π interactions, contributing to its stability and reactivity.Chemical Reactions Analysis

Benzenesulfonamides, including similar compounds, undergo various chemical reactions, such as condensation to form Schiff bases, and can participate in photophysical and photochemical processes . These reactions are crucial for the development of materials with potential applications in photodynamic therapy and as photosensitizers.Physical and Chemical Properties Analysis

The physical properties, such as solubility, crystallinity, and phase behavior, are essential for understanding the compound’s applications . These properties are influenced by the molecular structure, particularly the presence and positioning of methoxy and benzenesulfonamide groups, which can affect the compound’s interaction with solvents and other molecules.Scientific Research Applications

Antibacterial and Antifungal Activities

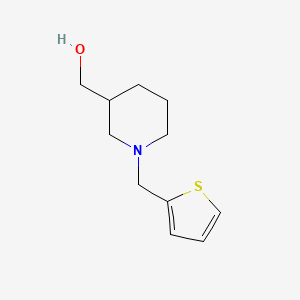

Compounds related to N-(2-methoxybenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide, such as derivatives of thiophene-3-carboxamide, have shown antibacterial and antifungal activities. These activities are attributed to their structural characteristics, including the presence of a thiophene ring and specific substituents that contribute to their biological efficacy (Vasu et al., 2005).

Anti-inflammatory and Analgesic Agents

Research into derivatives of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, which share a structural relation to N-(2-methoxybenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide, has led to the identification of compounds with significant anti-inflammatory and analgesic activities. These compounds are potent cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, indicating potential applications in the treatment of inflammation and pain (A. Abu‐Hashem et al., 2020).

Protective Groups in Organic Synthesis

The utility of 4-methoxy-α-methylbenzyl esters, which are related to the chemical structure , as protective groups for carboxylic acids in organic synthesis has been explored. These esters can be hydrolyzed under specific conditions, offering a versatile method for the temporary protection of carboxylic acid functionalities during synthetic procedures (S. Yoo et al., 1990).

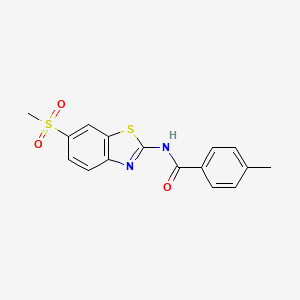

Development of New Liquid Crystals

Research into benzothiazole core-based liquid crystals, which include functionalities similar to N-(2-methoxybenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide, has led to the synthesis of compounds with potential applications in display technologies. These studies focus on the mesomorphic properties of the compounds, which are crucial for their function in liquid crystal displays (S. Ha et al., 2010).

Future Directions

Given the limited information available on “N-(2-methoxybenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide”, future research should focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This will help in understanding its potential applications and risks .

Mechanism of Action

Target of Action

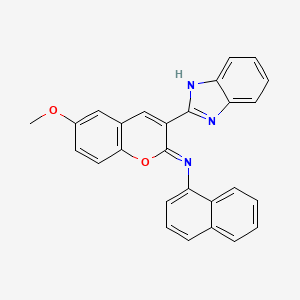

It’s worth noting that many bioactive aromatic compounds, including those containing the indole nucleus, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

It’s known that many indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it’s likely that the compound could influence multiple biochemical pathways, leading to a variety of downstream effects.

Result of Action

Given the diverse biological activities associated with indole derivatives , it’s likely that the compound could have a wide range of effects at the molecular and cellular level.

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2S/c1-20-14-8-4-2-7-13(14)11-18-17(19)16-10-12-6-3-5-9-15(12)21-16/h2,4,7-8,10H,3,5-6,9,11H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLHUHXYGEHORLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C2=CC3=C(S2)CCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(Oxolan-2-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2394818.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chloro-4-fluorophenyl)acetamide](/img/no-structure.png)

![N-(4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2394824.png)

![6-Chloro-2-[(3-chlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one](/img/structure/B2394826.png)

![N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2394831.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide](/img/structure/B2394833.png)

![tert-butyl N-({6-azabicyclo[3.2.1]octan-5-yl}methyl)carbamate](/img/structure/B2394838.png)